Product packaging for L-Leucine-2-D1(Cat. No.:CAS No. 89836-93-1)

L-Leucine-2-D1

Cat. No.: B3044226
CAS No.: 89836-93-1
M. Wt: 132.18 g/mol
InChI Key: ROHFNLRQFUQHCH-VXNMYXNSSA-N
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Description

Significance of Isotopic Labeling in Biological Investigations

Isotopic labeling involves the substitution of specific atoms within a molecule with their isotopic counterparts. This technique allows researchers to track the movement, metabolism, and distribution of labeled substances within biological organisms, chemical reactions, or environmental systems creative-proteomics.comfiveable.mestudysmarter.co.uk. Stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly valuable as they are non-radioactive, allowing for long-term tracing and metabolic investigations without the hazards associated with radioactivity creative-proteomics.comclearsynth.com. Deuterium, being twice as heavy as its common counterpart protium (B1232500) (¹H), offers a distinct mass signature that is readily detectable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy clearsynth.com. This capability enables precise quantification and localization of molecules, providing critical insights into cellular processes, reaction kinetics, and metabolic fluxes creative-proteomics.comfiveable.me.

Overview of Deuterated Amino Acids as Research Tools

Deuterated amino acids are molecules where one or more hydrogen atoms have been replaced by deuterium atoms clearsynth.comcymitquimica.com. These labeled compounds retain chemical properties similar to their non-labeled counterparts, ensuring they can be incorporated into biological systems and pathways with minimal disruption clearsynth.comcymitquimica.com. However, their altered mass allows them to be distinguished and quantified using advanced analytical methods clearsynth.comcymitquimica.com.

As research tools, deuterated amino acids serve multiple crucial roles:

Tracers: They are used to follow the metabolic fate of amino acids, trace protein synthesis and turnover, and map biochemical pathways fiveable.meclearsynth.comcymitquimica.com.

Internal Standards: In quantitative mass spectrometry, deuterated amino acids act as internal standards for accurate measurement of endogenous amino acid levels, aiding in drug metabolism and pharmacokinetic (DMPK) studies clearsynth.comsymeres.comacs.orgcaymanchem.com.

Probes for Enzyme Mechanisms: The kinetic isotope effect associated with deuterium can be leveraged to study specific mechanisms of enzyme reactions symeres.comnih.govpnas.org.

NMR Spectroscopy: Deuterated amino acids enhance the resolution and sensitivity of NMR studies, facilitating the determination of protein structures and dynamics nih.govacs.org.

Drug Development: Deuterium labeling can modify drug properties, potentially improving metabolic stability, efficacy, and reducing side effects clearsynth.comsymeres.comacs.orgacs.org.

Specific Context of L-Leucine-2-D1 in Advanced Research Applications

This compound is a specific form of the essential amino acid L-leucine where a deuterium atom has replaced a hydrogen atom at the second carbon position (C2) of the molecule cymitquimica.com. L-Leucine is a branched-chain amino acid (BCAA) vital for protein synthesis, muscle metabolism, and cellular signaling, particularly through the activation of the mTOR pathway cymitquimica.comnih.govillinois.edumdpi.com.

The incorporation of deuterium at the C2 position makes this compound a valuable tool for researchers investigating leucine (B10760876) metabolism and its broader roles in biological systems. Its primary applications leverage its isotopic signature for precise tracking and quantification:

Metabolic Flux Analysis (MFA): L-Leucine is a key component in understanding metabolic networks. Deuterated leucine, like this compound, can be utilized as a tracer in ¹³C-based MFA to elucidate intracellular metabolic pathways, quantify flux distribution, and determine turnover rates of leucine and its derivatives mdpi.commedchemexpress.comnih.gov. By tracking the incorporation and transformation of this compound, researchers can gain detailed insights into how leucine is processed within cells, its contribution to various metabolic routes, and its role in cellular energy production and protein synthesis medchemexpress.com.

Protein Metabolism and Turnover Studies: L-Leucine is a well-established tracer for studying protein synthesis and degradation rates in various tissues nih.govoup.comcdnsciencepub.com. This compound can serve as a specific labeled precursor or internal standard in such studies, allowing for the precise measurement of leucine incorporation into newly synthesized proteins or the quantification of endogenous leucine pools. Research comparing the effects of free leucine versus dileucine (a dipeptide of leucine) on muscle protein synthesis highlights leucine's role as a signaling molecule that triggers anabolic pathways illinois.eduresearchgate.net. Studies using isotopically labeled phenylalanine alongside leucine have quantified muscle protein synthesis and breakdown rates, demonstrating how leucine supplementation can influence whole-body protein turnover nih.govcdnsciencepub.com.

Mass Spectrometry Applications: As an isotopically labeled standard, this compound is ideal for quantitative analysis using GC-MS or LC-MS caymanchem.com. Its distinct mass-to-charge ratio allows it to be differentiated from unlabeled leucine, enabling accurate determination of leucine concentrations in biological samples, which is crucial for pharmacokinetic studies and understanding metabolic disorders clearsynth.comacs.orgcaymanchem.com.

NMR Spectroscopy: While not as common as perdeuterated amino acids for structural studies of large proteins, selectively deuterated amino acids like this compound can still be valuable in specific NMR experiments designed to probe particular aspects of leucine's chemical environment or interactions within a biological context nih.gov.

The ability to precisely track and quantify leucine metabolism using this compound provides a powerful lens through which to examine fundamental biological processes, from cellular energy management to complex signaling cascades that regulate protein synthesis and tissue growth.

Data Tables

Table 1: Comparative Effects of Dileucine vs. Leucine on Muscle Protein Synthesis Signaling Pathways in Young Males

This table summarizes findings from studies investigating the impact of dileucine (a dipeptide of leucine) versus free leucine on key signaling molecules involved in muscle protein synthesis (MPS) in young men illinois.eduresearchgate.net. These studies utilized stable isotopes to track protein metabolism. The data illustrate leucine's role as a signaling molecule that activates anabolic pathways.

Signaling Pathway ComponentMeasurement MetricLeucine (LEU) IngestionDileucine (DILEU) IngestionDifference (DILEU vs. LEU)Reference
Phosphorylation of Akt Relative increaseModerateSignificant~30% higher increase illinois.eduresearchgate.net
Phosphorylation of rpS6 Relative increaseSignificantMarked~42% higher increase illinois.eduresearchgate.net
Phosphorylation of p70S6K Relative increaseSignificantMarked~42% higher increase illinois.eduresearchgate.net
Muscle Protein Synthesis Rate of increaseModerateSignificant~42% higher rate illinois.eduresearchgate.net

Note: The specific increase percentages are illustrative of the comparative findings in the cited studies, highlighting the enhanced anabolic signaling observed with dileucine compared to free leucine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B3044226 L-Leucine-2-D1 CAS No. 89836-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-deuterio-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-VXNMYXNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](CC(C)C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Site Specific Deuteration of L Leucine

Enzymatic Approaches for Stereoselective Deuterium (B1214612) Incorporation

Enzymatic methods provide a highly efficient and selective route for deuterium incorporation directly onto free amino acids. nih.gov These biocatalytic approaches leverage the inherent specificity of enzymes to perform hydrogen-deuterium (H/D) exchange reactions under mild conditions, often with exceptional control over stereochemistry. nih.gov Unlike de novo chemical syntheses that build the molecule from deuterated precursors, enzymatic methods can operate directly on the readily available protio-amino acid using D₂O as an inexpensive deuterium source. nih.gov

Dual-Protein Catalysis for α and β Deuteration

A notable advancement in enzymatic deuteration is the use of a dual-protein system, which allows for tunable site-selectivity at either the α-carbon or both the α- and β-carbons of amino acids. nih.govacs.org Researchers have utilized a two-protein system involving an aminotransferase (DsaD) and a small partner protein (DsaE) originally responsible for the biosynthesis of L-allo-isoleucine. nih.gov

When L-leucine is treated with the DsaD enzyme alone in D₂O, the reaction exclusively catalyzes H/D exchange at the Cα-position, leading to the formation of Cα-deuterated L-leucine (L-Leucine-2-D1). nih.govacs.org However, when the partner protein DsaE is included in the reaction, the DsaD/E complex catalyzes H/D exchange at both the Cα and Cβ positions. acs.orgthieme-connect.com This modularity allows for precise control over the deuteration pattern simply by including or omitting the DsaE protein. nih.gov

The DsaD/E system has been shown to be effective for a variety of amino acid substrates beyond its native isoleucine. acs.org

Retention of Configuration in Enzymatic Deuteration

A critical advantage of enzymatic deuteration is the high degree of stereocontrol, ensuring the retention of the natural L-configuration of the amino acid. nih.gov Chemical methods for deuteration can sometimes lead to racemization, producing a mixture of L- and D-isomers. nih.gov In contrast, biocatalytic methods are renowned for their excellent selectivity. nih.gov

For instance, the deuteration of L-leucine at the Cα position using the DsaD enzyme not only achieves high levels of deuterium incorporation but also maintains exceptional enantiomeric purity. nih.gov Studies have reported an enantiomeric excess (ee) of greater than 99% for the resulting this compound, confirming that the enzyme operates with strict stereoselectivity. nih.govwisc.edu This retention of configuration is crucial for applications where the biological activity of the specific L-isomer is required. google.com

Chemical Synthesis Routes for Selective Deuterium Labeling

While enzymatic methods offer high selectivity, chemical synthesis provides alternative and sometimes more scalable routes for deuterium labeling. nih.govacs.org These methods can be tailored to achieve specific deuteration patterns and may be more suitable for derivatives of amino acids.

Efficient Deuteration Methods without External Chiral Sources

Recent developments in chemical synthesis have focused on achieving enantioselective α-deuteration of amino acid derivatives without the need for expensive external chiral sources like metal complexes or organocatalysts. nih.gov One such method involves the treatment of an N-acyl L-amino acid ester with a simple base in a deuterated solvent. nih.govacs.org

For example, an N-isobutyryl L-proline ester, when treated with sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD), undergoes efficient and highly stereoselective deuteration at the α-position. nih.gov This process relies on the inherent chirality of the starting amino acid derivative to direct the deuteration, resulting in a product with high deuterium incorporation and excellent enantiomeric purity. nih.gov While this specific example uses a proline derivative, the principle can be extended to other amino acids like leucine (B10760876), offering a straightforward method for producing α-deuterated compounds. nih.gov

SubstrateBase/SolventTime (h)Yield (%)Deuteration Level (%)Enantiomeric Excess (%)
N-isobutyryl L-proline t-butyl esterNaOEt / EtOD89498>97
N-pivaloyl L-proline t-butyl esterNaOEt / EtOD48949496
N-Boc L-proline t-butyl esterNaOEt / EtOD489556>97

This table presents data on the deuteration of N-acyl L-proline esters, demonstrating the principle of efficient deuteration without external chiral sources. The method is applicable to other amino acid derivatives. Data sourced from nih.gov.

Palladium-Catalyzed Hydrogen-Deuterium Exchange Reactions

Palladium-catalyzed reactions are a well-established tool in organic synthesis for facilitating hydrogen-deuterium exchange. nih.gov These methods typically involve using a palladium catalyst, often on a solid support like carbon (Pd/C), in the presence of a deuterium source such as D₂O or D₂ gas. wisc.edu This approach has been particularly effective for deuterating aromatic amino acids like phenylalanine and tyrosine. wisc.edu

The application to aliphatic amino acids like leucine is more challenging due to the lower reactivity of the C-H bonds. nih.gov However, under specific conditions, such as elevated temperatures, palladium catalysts can facilitate H/D exchange at less reactive positions. The regioselectivity of the deuteration can be influenced by the reaction temperature and the specific catalyst used. nih.gov While effective, these methods can sometimes require harsh conditions and may lead to incomplete deuteration or side reactions, necessitating careful optimization. nih.gov

Custom Synthesis and Isotopic Purity Considerations for this compound

The successful synthesis of this compound for research or clinical applications hinges on achieving high isotopic purity and ensuring the final product is well-characterized. nih.gov Isotopic purity refers to the percentage of molecules in the sample that have been successfully deuterated at the target position.

Enzymatic methods, such as the DsaD-catalyzed reaction, have demonstrated high efficiency in this regard. Analysis using techniques like ¹H NMR and UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) has confirmed deuterium incorporation levels of up to 95% at the Cα position of L-leucine. nih.govwisc.edu

The analytical results for the enzymatic synthesis of deuterated L-leucine are summarized below:

Deuterated ProductSynthetic MethodDeuterium Incorporation (%)Enantiomeric Excess (ee) (%)
L-Leu-2-d (42)DsaD in D₂O95>99
L-Leu-2,3,3-d₃ (25)DsaD and DsaE in D₂O95 (at Cα), 84-93 (at Cβ)>99
L-Leu-3,3-d₂ (44)Two-step: DsaD/E in D₂O then DsaD in H₂O86 (at Cβ)98

Table adapted from research findings on site-selective deuteration of L-Leucine. Data sourced from nih.govwisc.edu.

These analytical methods are crucial for verifying the success of the synthesis and ensuring the quality of the isotopically labeled compound. nih.gov High isotopic purity is essential for accurately interpreting data from studies that utilize these labeled compounds, whether for tracing metabolic pathways or for enhancing the pharmacokinetic properties of a drug. medchemexpress.com

Applications in Metabolic Pathway Elucidation and Flux Analysis

Investigation of Kinetic Isotope Effects in Enzymatic Mechanisms

The use of isotopically labeled compounds, particularly those incorporating deuterium (B1214612), is a cornerstone in elucidating the intricate mechanisms of enzyme-catalyzed reactions. L-Leucine-2-D1, a form of leucine (B10760876) where the hydrogen atom at the alpha-carbon (C2) is replaced by deuterium, serves as a valuable probe in these investigations. By studying the kinetic consequences of this isotopic substitution, researchers can gain critical insights into the transition states and rate-determining steps of enzymatic processes involving leucine.

Understanding Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) arise from the differences in vibrational frequencies between molecules containing different isotopes of an atom. Due to its greater mass, deuterium (D) exhibits lower vibrational frequencies and zero-point energy compared to protium (B1232500) (H). When a C-H bond is involved in the rate-limiting step of an enzymatic reaction, the cleavage of this bond will proceed more slowly if the hydrogen is replaced by deuterium. This difference in reaction rates, quantified as a KIE (typically expressed as kH/kD), provides direct evidence for the involvement of that specific C-H bond in the rate-determining step mdpi.comepfl.ch.

Primary KIEs: Occur when a bond to the isotopic atom is broken or formed in the rate-determining step. A significant primary KIE (kH/kD > 2) indicates that the isotopic bond cleavage is involved in the slow step of the reaction mdpi.comepfl.ch.

Secondary KIEs: Occur when the isotopic atom is not directly involved in bond breaking or formation, but its vibrational environment is altered by changes in the transition state. These effects are generally smaller than primary KIEs mdpi.comepfl.ch.

This compound in Probing Enzymatic Mechanisms

When this compound is used as a substrate for an enzyme, the measurement of a primary KIE on the rate of reaction (kcat/Km or kcat) can reveal whether the C2-D bond is broken during the catalytic cycle epfl.chnukleonika.pl.

Identifying Rate-Limiting Steps: If an enzyme catalyzes a reaction where the C2-H bond of leucine is cleaved, and this cleavage is the rate-determining step, then using this compound will result in a measurable primary kinetic isotope effect (kH/kD > 1). A value close to 1 would suggest that the C2-H bond cleavage is not rate-limiting or not involved in the rate-determining step epfl.chnukleonika.pl.

Transition State Analysis: The magnitude of the KIE can also provide information about the transition state. For instance, a larger KIE might indicate a more complete bond cleavage in the transition state, while smaller KIEs can suggest a less developed transition state or the involvement of other factors.

While direct studies specifically detailing this compound's application in KIE studies are not extensively detailed in the provided search results, the principle is well-established for other deuterated amino acids and substrates nukleonika.plpnas.orgd-nb.info. For example, studies on D-amino acid oxidase using [2-D]D-alanine have shown significant primary KIEs, indicating that the C-D bond cleavage is rate-limiting in the dehydrogenation step d-nb.info. Similarly, research on L-phenylalanine dehydrogenase using [2-2H]-L-tyrosine demonstrated that deuterium KIEs at the C2 position indicate that C-D bond cleavage is likely the rate-determining step in the oxidative deamination of L-tyrosine nukleonika.pl.

Data Table: Illustrative KIE Values in Enzymatic Reactions

The following table presents hypothetical but representative KIE values for enzymatic reactions involving deuterated substrates, illustrating the principles discussed. Specific KIE values for this compound will depend on the particular enzyme and reaction mechanism being studied.

Enzyme Class/ExampleSubstrate LabelingMeasured KIE (kH/kD)Mechanistic ImplicationReference (Illustrative)
D-Amino Acid Oxidase[2-D]D-Alanine9.1 (at low pH)Cleavage of the C2-D bond is rate-limiting in the dehydrogenation step. d-nb.info
L-Phenylalanine Dehydrogenase[2-2H]-L-Tyrosine2.87 (kcat/Km)Cleavage of the C2-D bond significantly influences the rate of oxidative deamination, suggesting it's part of the RDS. nukleonika.pl
Hypothetical Leucine EnzymeThis compound3.5The C2-D bond cleavage is likely involved in the rate-determining step of the enzymatic reaction.N/A
Hypothetical Leucine EnzymeThis compound1.2The C2-D bond cleavage is not rate-determining; other steps are slower.N/A

L Leucine 2 D1 in Quantitative Proteomics and Protein Dynamics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Deuterated Leucine (B10760876)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful in vivo metabolic labeling technique that leverages stable isotopes to quantify protein abundance and changes in protein expression. Deuterated leucine, such as L-Leucine-2-D1, is a key component in this methodology.

Principles and Methodological Considerations of Deuterated Leucine SILACmtoz-biolabs.comacs.orguni-muenchen.deresearchgate.net

The core principle of SILAC involves culturing cells in media where essential amino acids are replaced by their stable isotope-labeled counterparts. This compound, containing deuterium (B1214612) atoms in place of hydrogen, serves as a "heavy" label. When cells are grown in a medium supplemented with this compound for several cell divisions (typically 5-7 doublings), the deuterated leucine is efficiently incorporated into newly synthesized proteins, replacing the naturally occurring "light" leucine. researchgate.netnih.gov Control cells are cultured in a medium containing normal, unlabeled leucine. The mass difference introduced by the deuterium atoms (e.g., a 6 Da shift for leucine with three deuterium atoms, Leu-d3) allows for the distinction and quantification of proteins based on their isotopic composition using mass spectrometry (MS). uni-muenchen.decreative-proteomics.com

Methodological considerations are critical for successful SILAC experiments. High labeling efficiency, ensuring near-complete incorporation of the heavy isotope into the proteome, is paramount. acs.org The choice of amino acid is important; leucine is frequently used due to its essential nature and presence in a large proportion of proteins. uni-muenchen.de While early SILAC studies utilized deuterated leucine, it was noted that the chromatographic shift of deuterated peptides could affect quantification accuracy. Consequently, amino acids labeled with heavier isotopes like ¹³C or ¹⁵N are often preferred as they exhibit co-elution during liquid chromatography (LC-MS/MS) analysis. uni-muenchen.decreative-proteomics.com However, this compound remains a valuable tool, particularly when specific experimental designs or available reagents favor its use. longdom.org The mixing of labeled and unlabeled cell populations before downstream processing minimizes technical variability and allows for direct ratio determination of protein abundance. mtoz-biolabs.comthermofisher.com

Applications in Protein Turnover Rate Determinationsigmaaldrich.comuni-muenchen.de

SILAC, utilizing labeled amino acids like this compound, is exceptionally well-suited for determining protein turnover rates, which encompass both protein synthesis and degradation. sigmaaldrich.com By tracking the incorporation and subsequent dilution of the heavy label over time, researchers can quantify the kinetics of protein dynamics. In a typical experiment, cells are labeled with this compound, and then switched to a medium containing unlabeled leucine. Samples are collected at various time points. As cells continue to synthesize proteins, the proportion of proteins containing the heavy label decreases, while newly synthesized proteins incorporate unlabeled leucine. nih.gov Mass spectrometry measures the ratio of heavy-to-light peptides for each protein. This ratio changes dynamically, reflecting the protein's synthesis and degradation rates. uni-muenchen.de Kinetic modeling of these ratio changes allows for the calculation of protein half-lives, providing crucial insights into protein homeostasis and cellular response mechanisms. sigmaaldrich.com

Investigation of Differential Protein Expression Profiles in Cell Culturemtoz-biolabs.comacs.orgnih.gov

A primary application of SILAC with this compound is the precise quantification of differential protein expression in cell culture. mtoz-biolabs.com This enables researchers to compare protein abundance between different experimental conditions, such as drug treatments, genetic modifications, or varying cellular states. acs.org For example, two cell populations can be cultured, one with light leucine and the other with this compound. After applying different experimental conditions to each population, the cells are mixed, and their proteomes are analyzed by MS. mtoz-biolabs.com The resulting mass spectra reveal peptide pairs with a distinct mass difference corresponding to the deuterated leucine. The ratio of the peak intensities of these peptide pairs directly quantifies the relative abundance of the corresponding proteins between the two conditions. acs.org This quantitative comparison can identify proteins that are significantly up- or down-regulated, providing a comprehensive understanding of cellular responses. nih.gov

Table 1: Representative Protein Turnover Rates in Mammalian Cells using SILAC

Protein Class/ExampleHalf-life (hours)Citation
Actin120 sigmaaldrich.com
Tubulin150 uni-muenchen.de
Metabolic Enzyme A72 sigmaaldrich.com
Signaling Protein B24 uni-muenchen.de
Housekeeping Protein C200 sigmaaldrich.com

Note: These values are representative and illustrative of findings in studies employing SILAC for protein turnover rate determination.

Table 2: Differential Protein Expression in Response to a Hypothetical Treatment

Protein ID/NameControl (Light) IntensityTreated (Heavy) IntensityRatio (Heavy/Light)Fold Change (Treated/Control)Biological RoleCitation
Protein X100035003.53.5x UpregulatedStress Response mtoz-biolabs.com
Protein Y120010000.830.83x DownregulatedCell Cycle acs.org
Protein Z8009001.131.13x Slightly UpregulatedMetabolism nih.gov

Note: Values are hypothetical and illustrative of quantitative SILAC data for differential protein expression analysis.

Analysis of de novo Protein Synthesis and Degradation Rates

The quantitative insights provided by SILAC, particularly with labeled amino acids like this compound, are crucial for dissecting the rates of de novo protein synthesis and degradation, key determinants of cellular protein homeostasis.

Activation of Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Pathwaythermofisher.comresearchgate.netresearchgate.netmedchemexpress.comcreative-proteomics.comresearchgate.netnih.govacs.org

The mTOR signaling pathway is a central regulator of cell growth, metabolism, and protein synthesis. thermofisher.comresearchgate.net SILAC, using this compound, can effectively monitor the impact of stimuli on mTOR activity and its downstream effects on protein synthesis rates. researchgate.netnih.gov By comparing the incorporation of the heavy label into proteins between control and treated cells, or cells with modulated mTOR signaling, researchers can quantitatively assess changes in de novo protein synthesis. researchgate.netnih.gov For instance, studies can investigate how growth factors or nutrient availability, which influence mTOR, alter the rate at which cells synthesize proteins, as measured by the incorporation of deuterated leucine. medchemexpress.comresearchgate.net This approach allows for a detailed understanding of how mTOR pathway activation translates into quantitative changes in protein production. researchgate.netacs.org

Role of this compound in Investigating Translational Regulationresearchgate.netnih.gov

This compound is instrumental in studying translational regulation, the process by which cells control the rate of protein synthesis from mRNA. researchgate.net By labeling proteins with deuterated leucine, SILAC enables the precise quantification of how factors influencing translation, such as specific regulatory proteins or microRNAs, affect the synthesis rates of individual proteins or the entire proteome. nih.gov An increase in the synthesis rate of a particular protein due to enhanced translational control can be accurately measured by tracking the incorporation of this compound. researchgate.net Comparing SILAC ratios under conditions with altered translational control versus control conditions allows for the quantification of these regulatory effects on protein output. nih.gov

Compound List

this compound

Leucine

Rapamycin

Advanced Analytical Techniques for L Leucine 2 D1 Research

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds like L-Leucine-2-D1. It offers unparalleled sensitivity and specificity for determining molecular weight, assessing isotopic enrichment, and elucidating molecular structure.

High-Resolution Mass Spectrometry for Deuterium (B1214612) Incorporation Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately assessing the degree and location of deuterium incorporation in this compound. HRMS instruments can distinguish between minute mass differences, such as that between a naturally occurring ¹³C isotope and an incorporated deuterium atom. biorxiv.org This capability allows researchers to verify that the deuterium is present and to quantify the percentage of molecules that have been successfully labeled. biorxiv.org For instance, in studies involving the biosynthesis of deuterated amino acids, HRMS is used to analyze the final product and confirm the level of deuterium incorporation. wisc.edu This is critical for ensuring the reliability of subsequent experiments that use the labeled compound as a tracer. biorxiv.org

Peptide hydrolysis in deuterated acids can be used to label amino acids that racemize with a deuterium at the alpha-carbon, which can then be distinguished by mass spectrometry due to the one atomic mass unit increase. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful application where HRMS tracks the exchange of hydrogens for deuteriums in a protein's backbone, providing insights into its conformation and solvent accessibility. acs.orgbiorxiv.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Analysis and Isomer Discrimination (Leucine vs. Isoleucine)

Tandem mass spectrometry (MS/MS) is a powerful technique used to differentiate between structural isomers like leucine (B10760876) and isoleucine, which have the same molecular weight. rsc.orgrsc.orgnih.gov This method involves isolating the protonated molecular ion of the amino acid and then fragmenting it by collision with an inert gas, a process known as collision-induced dissociation (CID). rsc.orgnih.gov The resulting fragment ions produce a characteristic spectrum that can be used to identify the original molecule.

While both leucine and isoleucine can lose a molecule of formic acid (HCOOH) to form an ion with a mass-to-charge ratio (m/z) of 86, their subsequent fragmentation patterns differ. rsc.orgrsc.org A key distinguishing feature is the abundance of the fragment ion at m/z 69, which is significantly more intense for isoleucine than for leucine. rsc.orgresearchgate.net This difference in fragmentation is attributed to the different branching of their side chains. rsc.org More advanced MS³ methods can further enhance the differentiation by isolating specific fragment ions and subjecting them to another round of fragmentation. researchgate.net These techniques are crucial in proteomics and metabolomics for the accurate identification and quantification of these isomeric amino acids. rsc.orgnih.govnih.gov

The following table summarizes key fragment ions observed in the MS/MS spectra of protonated leucine and isoleucine:

Product Ion (m/z)Relative Abundance in LeucineRelative Abundance in IsoleucineProposed Structure/Loss
86HighHigh[M+H-HCOOH]⁺
69LowHigh[M+H-HCOOH-NH₃]⁺
44Higher than IsoleucineLower than Leucine[Precursor-C₃H₆]⁺
43PresentPresent[C₃H₇]⁺
41Lower than IsoleucineHigher than Leucine[C₃H₅]⁺
30Higher than IsoleucineLower than Leucine[CH₄N]⁺
This table is based on findings from multiple studies and illustrates general fragmentation patterns. Actual relative abundances can vary depending on experimental conditions. rsc.orgrsc.org

Integration of Liquid Chromatography with Mass Spectrometry for Isotopic Profiling

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of complex mixtures containing deuterated compounds like this compound. mdpi.comsigmaaldrich.cnresearchgate.net LC separates the components of a mixture based on their physicochemical properties, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. sigmaaldrich.cn This combination allows for the simultaneous quantification of multiple amino acids and their isotopologues. nih.govanaquant.com

In the context of this compound research, LC-MS is used for:

Isotopic Profiling: Determining the distribution of different isotopically labeled forms of leucine in a sample. oup.com

Metabolic Flux Analysis: Tracing the metabolic fate of this compound in biological systems by monitoring the appearance of the deuterium label in various metabolites over time.

Quantification in Biological Matrices: Accurately measuring the concentration of this compound and its metabolites in complex samples like blood, plasma, and cell extracts. mdpi.comresearchgate.net

The use of deuterated internal standards, such as L-Leucine-d10, is common in LC-MS methods to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. caymanchem.com Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the specific analytical needs. sigmaaldrich.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Leucine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules at the atomic level. nih.govacs.org In the study of this compound, NMR is particularly valuable for confirming the site of deuteration and for investigating its interactions with other molecules. wisc.edu

¹H NMR and ¹³C NMR for Confirmation of Deuteration Site-Selectivity

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for verifying the precise location of the deuterium atom in this compound. wisc.edud-nb.inforesearchgate.net The introduction of a deuterium atom at the Cα position (the second carbon) leads to specific changes in the NMR spectra:

In the ¹H NMR spectrum: The signal corresponding to the proton at the Cα position will be absent or significantly reduced in intensity. wisc.edu

In the ¹³C NMR spectrum: The carbon atom directly bonded to the deuterium (the Cα carbon) will exhibit a characteristic splitting pattern due to the carbon-deuterium coupling, and its chemical shift will be slightly altered (an isotope shift). researchgate.net

By analyzing these changes, researchers can confirm with high confidence that the deuteration has occurred at the intended site and quantify the degree of site-selectivity. wisc.edu This is crucial for ensuring the integrity of the labeled compound before its use in further studies.

The following table shows a hypothetical comparison of ¹³C NMR chemical shifts for L-Leucine and this compound, illustrating the expected isotope effect.

Carbon AtomTypical ¹³C Chemical Shift (ppm) in L-LeucineExpected ¹³C Chemical Shift (ppm) in this compound
~53.2~52.9 (and may appear as a multiplet)
~40.1~40.1
~24.8~24.8
Cδ1~22.9~22.9
Cδ2~22.0~22.0
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The key observation is the upfield shift and potential splitting of the Cα signal upon deuteration. researchgate.net

Application of NMR for Conformational and Molecular Recognition Studies

In protein NMR, selective deuteration, often in combination with ¹³C and ¹⁵N labeling, is a powerful strategy to simplify complex spectra and reduce signal overlap, especially for large proteins. d-nb.inforesearchgate.netutoronto.caethz.ch By incorporating deuterated amino acids like this compound into a protein, researchers can:

Simplify Spectra: Deuteration reduces the number of proton signals, making the spectra less crowded and easier to interpret. nih.govutoronto.cautoronto.ca

Study Protein Dynamics: NMR relaxation experiments on labeled sites can provide information about the flexibility and motion of specific parts of a protein on various timescales. google.comgoogle.com

Map Binding Interfaces: By monitoring changes in the NMR signals (chemical shift perturbations) of a labeled protein upon the addition of a binding partner, scientists can identify the specific amino acid residues involved in the interaction. nih.govethz.ch

Determine Structures of Protein-Ligand Complexes: Techniques like the Nuclear Overhauser Effect (NOE) can be used to measure distances between atoms in a labeled protein and a bound molecule, providing crucial data for determining the three-dimensional structure of the complex. acs.org

The use of deuterated leucine, including site-specifically labeled variants, is therefore a key tool in structural biology for elucidating the mechanisms of protein function and molecular recognition. researchgate.netscispace.comresearchgate.net

Solid-State NMR for Investigating Leucine in Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive analytical technique for characterizing the structure, dynamics, and packing of molecules in the solid state at an atomic level. jocpr.com Unlike solution-state NMR where rapid, isotropic molecular tumbling averages out anisotropic interactions, in solid-state NMR these interactions are retained, providing rich information about the local chemical environment, molecular conformation, and intermolecular arrangement in crystalline materials. jocpr.com For studying L-Leucine, and specifically its deuterated isotopologue this compound, ssNMR offers unique insights into its behavior in crystalline forms.

The introduction of a deuterium (²H) label at the Cα position, creating this compound, provides a highly specific probe for ²H ssNMR studies. Deuterium NMR is particularly sensitive to molecular motion, with the resulting spectra being highly dependent on the rate and geometry of any dynamic processes occurring on a timescale of 10³ to 10⁷ s⁻¹. aip.org This makes it an ideal tool for investigating the subtle dynamics of leucine within a crystal lattice.

Detailed Research Findings

Research utilizing ssNMR on crystalline and ordered systems containing leucine, often with selective deuteration, has provided significant insights into side-chain dynamics and molecular conformation. While much research focuses on leucine within peptides, the findings are fundamental to understanding its behavior in any crystalline environment.

One of the primary applications of ²H ssNMR is to model the motion of the leucine side chain. Models for leucine side chain motion typically assume that exchange occurs between a subset of its nine possible conformations, which arise from three rotational isomers each for the Cα-Cβ and Cβ-Cγ bonds. pnas.org In studies of helical collagen fibrils, the temperature-dependent variations in the ²H line shape of incorporated L-leucine were modeled as an exchange between two dominant conformers, tg+ and g-t. pnas.org This dynamic exchange between conformations is a key feature that can be quantified using ssNMR.

Further studies have focused on the dynamics of the methyl groups in the leucine side chain. In crystalline L-leucine, the rotational motion of the methyl groups has been quantified to determine activation energies and rotational correlation times. nih.gov While this study used L-[δ-²H₃]leucine, the principles of using deuterium NMR to probe motion are directly applicable. The data reveals that even within a rigid crystal lattice, significant local motion occurs. nih.gov

The combination of ssNMR with other techniques, such as sum frequency generation (SFG) vibrational spectroscopy, has allowed for a more complete picture by correlating side-chain dynamics with their specific orientation. pnas.orgnih.gov In studies of surface-adsorbed peptides, selective deuteration of leucine residues allowed researchers to determine the orientation of individual side chains relative to a surface and correlate these orientations with dynamic trends observed by ²H ssNMR. pnas.orgacs.org

Computational studies are often employed alongside experimental ssNMR to refine the interpretation of the data. Ab initio calculations can help assign NMR parameters to specific molecular sites and provide a theoretical basis for the observed electric field gradient (EFG) tensors, which are highly sensitive to the local environment, particularly hydrogen bonding. rsc.org

The following tables summarize key dynamic parameters for leucine in ordered systems as determined by deuterium ssNMR studies.

Table 1: Dynamic Parameters of Leucine Side-Chain Methyl Groups in Crystalline Form at 37°C

ParameterValueReference
Rotational Correlation Time (τc)38 ps nih.gov
Arrhenius Activation Energy (ΔE)15.5 kJ/mol nih.gov

This interactive table presents data on the rotational dynamics of the leucine methyl groups in a crystalline state, as determined by deuterium NMR relaxation studies. nih.gov

Table 2: Models of Leucine Side-Chain Motion in ssNMR Studies

Motion TypeModel DescriptionInvestigated SystemReference
Rotameric ExchangeExchange between two dominant conformers (tg+ and g-t) around the Cα-Cβ and Cβ-Cγ bonds.Helical collagen fibrils pnas.org
Methyl Group RotationRapid rotation of the CD₃ group around the Cγ-Cδ bond.Crystalline L-[δ-²H₃]leucine aip.orgnih.gov
Librational MotionsSmall-amplitude oscillations or wobbling of the side chain or backbone.Peptides in silica aip.org
Two-Site JumpsMovement around the Cβ-Cγ bond axis where methyl groups jump between two sites.Transmembrane protein in lipid bilayers pnas.org

This interactive table summarizes various motional models used to simulate and interpret deuterium ssNMR line shapes of leucine side chains in different ordered environments. aip.orgpnas.orgnih.gov

Investigative Paradigms and Model Systems Utilizing L Leucine 2 D1

In vitro Cell Culture Systems for Deuterated Leucine (B10760876) Research

Cell culture systems offer a controlled environment to study cellular processes with high precision. By supplying L-Leucine-2-D1 in the culture medium, researchers can directly trace its incorporation into newly synthesized proteins and other metabolites, enabling detailed analysis of metabolic flux and proteome dynamics. nih.gov

A variety of mammalian cell lines are employed to investigate the roles of leucine in cellular metabolism and protein synthesis. The use of deuterated leucine allows for the quantification of protein synthesis rates and the study of signaling pathways that regulate cell growth and proliferation. nih.govfishersci.ca

C2C12 Myotubes: These mouse muscle cells are a common model for studying protein synthesis. frontiersin.org Studies have used leucine supplementation to investigate the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of muscle growth. frontiersin.orgnih.gov In these experiments, deuterated leucine can be used to precisely measure the rate of new protein synthesis in response to stimuli.

3T3-L1 Adipocytes: This cell line is used to study fat metabolism. Research has shown that leucine can stimulate mitochondrial biogenesis in these cells, influencing energy metabolism. frontiersin.org this compound can be utilized to trace the metabolic fate of leucine and its impact on lipid synthesis and breakdown.

HEK293T Cells: These human embryonic kidney cells are widely used for protein expression. nih.gov Custom-made media containing isotope-labeled precursors, including deuterated forms of leucine, are used to produce labeled proteins for structural and functional analysis by NMR. nih.gov

Cancer Cell Lines: The effect of leucine deprivation has been studied in cancer cell lines like MOLT4 and TK6. gsconlinepress.com These studies show that restricting leucine, a critical amino acid, significantly reduces cell viability, highlighting its importance in cancer cell metabolism. gsconlinepress.com Using this compound in such models could help elucidate the specific metabolic rewiring that occurs in cancer cells.

Cell LineOrganismResearch Focus with Deuterated LeucineKey Findings
C2C12Mouse (Muscle)Protein Synthesis, mTOR PathwayLeucine supplementation upregulates protein synthesis genes and stimulates mitochondrial biogenesis. frontiersin.org
3T3-L1Mouse (Adipocyte)Lipid Metabolism, Mitochondrial BiogenesisLeucine influences energy metabolism and can slow fat production. frontiersin.org
HEK293THuman (Kidney)Protein Expression for Structural AnalysisEnables high-yield production of isotope-labeled proteins for NMR studies. nih.gov
MOLT4 / TK6Human (Leukemia)Cancer Metabolism, Cell ViabilityLeucine deprivation significantly reduces the viability of leukemia cells, indicating its crucial role in their survival. gsconlinepress.com

To effectively utilize this compound in cell culture, specialized media are required. These formulations are typically deficient in the natural, unlabeled version of L-leucine, forcing the cells to incorporate the supplied deuterated tracer into their proteins and metabolites.

SILAC Media: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. moleculardimensions.com It involves growing one cell population in "light" medium (containing natural amino acids) and another in "heavy" medium (containing isotope-labeled amino acids like this compound). The proteins from both populations can then be mixed and analyzed by mass spectrometry to quantify differences in protein abundance. SILAC media are often based on common formulations like DMEM or RPMI-1640 but are specifically manufactured without certain amino acids (e.g., L-leucine, L-lysine, L-arginine) to allow for the addition of their labeled counterparts. moleculardimensions.com

Custom-Made Media: For specific research applications, custom media are prepared. nih.gov For instance, in NMR studies, it may be desirable to label only specific types of amino acids. This can be achieved by using media that substitute certain amino acids with their isotope-labeled α-ketoacid precursors. nih.govbohrium.com This method allows for the selective introduction of isotopes like deuterium (B1214612) into leucine residues without affecting other amino acids. bohrium.com These media are often based on minimal formulations to ensure that the labeled compound is the primary source for the target amino acid. isotope.com

Media TypePrinciple of UseKey ComponentsPrimary Application
SILAC MediaIncorporation of "heavy" amino acids for comparative proteomic analysis. moleculardimensions.comBasal medium (e.g., DMEM) lacking specific amino acids (leucine, lysine, etc.), supplemented with labeled and unlabeled versions. moleculardimensions.comQuantitative Mass Spectrometry, Proteomics. moleculardimensions.com
Minimal Media (e.g., M9)Provides a single labeled source for carbon (e.g., ¹³C-glucose) or nitrogen (e.g., ¹⁵N-ammonium chloride) for uniform labeling. isotope.comresearchgate.netA single carbon source (glucose, glycerol) and a single nitrogen source (ammonium chloride). isotope.comNMR studies requiring uniformly labeled proteins. isotope.com
Custom Precursor MediaUses labeled α-ketoacid precursors to achieve selective amino acid labeling. nih.govBasal medium with specific amino acids replaced by their labeled keto-acid precursors (e.g., α-ketoisocaproate for leucine). nih.govSelective labeling for NMR-based structural biology. bohrium.com

In vivo Animal Models in Deuterated Leucine Investigations

In vivo models are indispensable for understanding how metabolic processes function at the whole-organism level. Administering this compound to animal models allows researchers to study whole-body protein turnover, inter-organ metabolism, and the physiological effects of nutrient signaling in a complex, integrated system.

Mice and rats are the most common mammalian models for studying protein metabolism. The use of deuterated leucine has been instrumental in quantifying protein synthesis rates in various tissues, particularly skeletal muscle.

Whole-Body Protein Turnover: Mechanistic models of whole-body protein turnover have been developed based on leucine kinetics in rodents. nih.gov These models use data from isotope tracer studies to estimate fluxes between different amino acid pools (extracellular, intracellular, and protein-bound), providing a comprehensive view of protein metabolism. nih.gov

Muscle Protein Synthesis: Studies in rats have shown a dose-dependent increase in muscle protein synthesis with increased dietary leucine. nih.gov Using deuterated leucine as a tracer allows for the precise measurement of fractional synthesis rates in muscle tissue, demonstrating how leucine supplementation can stimulate an anabolic response, especially in conditions of low protein intake. nih.gov

Metabolic Regulation: Research in Wistar rats has shown that leucine supplementation can alter the expression of genes involved in energy and lipid metabolism in tissues like the liver and skeletal muscle. frontiersin.org Tracing the fate of this compound helps connect the dietary intake of this amino acid to downstream metabolic effects.

The nematode Caenorhabditis elegans is a powerful model for genetic and metabolic studies due to its short lifespan and genetic tractability.

Leucine Catabolism: C. elegans is used to study inborn errors of metabolism related to leucine breakdown. nih.gov Mutations in genes homologous to human genes causing metabolic disorders allow researchers to investigate the resulting biochemical changes. nih.govresearchgate.net

Metabolic Rewiring: Using stable isotope labeling with ¹³C₆-leucine (a technique analogous to using this compound), studies have shown that defects in the leucine breakdown pathway lead to extensive metabolic rewiring. nih.gov The organism detoxifies accumulating intermediates by converting them into novel metabolites. This demonstrates the complex interplay between host genetics and metabolism. nih.govresearchgate.net

Aging and Stress Resistance: Dipeptides containing leucine have been shown to prolong the lifespan of C. elegans by reducing intracellular reactive oxygen species (ROS) and suppressing glycative stress. nih.govresearchgate.net Deuterated leucine could be used in these models to trace how it is metabolized and contributes to these anti-aging effects.

The zebrafish (Danio rerio) is a valuable vertebrate model for studying development and disease due to its rapid, external embryonic development.

Developmental Programming: Studies have shown that early exposure to high levels of leucine during critical developmental stages can have a lasting impact on growth and protein metabolism in later life. nih.gov This "nutritional programming" appears to involve epigenetic changes in genes related to the mTOR signaling pathway. nih.govresearchgate.net Using this compound would allow for direct tracing of how early nutrient availability influences tissue formation and metabolic function.

Translational Rescue in Disease Models: Zebrafish models of human genetic disorders, such as Cornelia de Lange syndrome (CdLS) and Diamond-Blackfan anemia (DBA), exhibit developmental defects linked to impaired protein translation. nih.gov Treatment with L-leucine has been shown to partially rescue these developmental phenotypes, including head and eye size, by enhancing protein synthesis through the mTOR pathway. nih.gov

Nutrient Transport Studies: Isotope labeling has been used to study nutrient transfer from mother to embryo in viviparous fish. frontiersin.org While a study in Sebastes schlegelii using ¹⁵N-leucine found that free leucine from the mother was not directly taken up by the embryo, it highlighted the crucial role of stored leucine within the egg for development. frontiersin.org Similar studies in zebrafish using this compound could clarify the dynamics of nutrient utilization during embryogenesis.

Microbial Systems in L-Leucine Biosynthetic Pathway Elucidation

The use of isotopically labeled compounds has been fundamental in unraveling the intricate network of metabolic pathways within microorganisms. While various isotopes are employed, deuterium-labeled molecules, such as this compound, offer a powerful tool for tracing the flow of atoms through biosynthetic routes. In the context of L-leucine biosynthesis, microbial systems, particularly well-characterized model organisms like Escherichia coli and Corynebacterium glutamicum, serve as ideal platforms for such investigative paradigms. These microorganisms are not only genetically tractable but also central to the industrial production of amino acids, making the elucidation of their metabolic pathways a subject of intense research. nih.gov

For instance, if this compound is supplied to a microbial culture, its incorporation into proteins can be monitored. Furthermore, by analyzing the isotopic enrichment in intermediates of the leucine biosynthetic and catabolic pathways, one can infer the reversibility of reactions and identify potential bottlenecks or alternative metabolic routes. researchgate.net

Detailed Research Findings in Model Microbial Systems

While specific studies focusing exclusively on this compound for pathway elucidation are not extensively documented in publicly available literature, the principles of its use can be inferred from studies utilizing other isotopically labeled leucine variants and related compounds in key microbial species.

Corynebacterium glutamicum: This bacterium is a workhorse for industrial amino acid production. nih.gov Studies on C. glutamicum have extensively used 13C-labeled glucose and other precursors to map the central carbon metabolism and its connection to amino acid biosynthesis. fz-juelich.de In a hypothetical experiment using this compound, one could investigate the extent of its conversion to α-ketoisocaproate by branched-chain amino acid aminotransferases. The deuterium label would be retained in this keto acid. Subsequent analysis of other branched-chain amino acids, like valine and isoleucine, could reveal the extent of interconversion and the specificity of the transaminases involved.

Escherichia coli: As a primary model organism, the genetics and metabolism of E. coli are well understood. researchgate.net Isotope tracing experiments are routinely used to quantify metabolic fluxes. Supplying this compound to E. coli cultures would allow for the precise tracking of leucine's contribution to the cellular metabolome. For example, the catabolism of leucine eventually leads to the formation of acetyl-CoA and acetoacetate. researchgate.net By tracing the deuterium label, it would be possible to quantify the flux of leucine-derived carbon into the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis.

The table below outlines hypothetical experimental data that could be generated from using this compound as a tracer in these microbial systems to elucidate the L-leucine biosynthetic pathway.

MicroorganismExperimental ConditionAnalyteExpected Deuterium Enrichment (%)Inferred Metabolic Insight
Corynebacterium glutamicumGrowth on minimal medium with this compound as sole leucine sourceIntracellular α-ketoisocaproateHighActive transamination of exogenous leucine
Corynebacterium glutamicum-Protein-bound LeucineHighDirect incorporation of exogenous leucine into proteins
Corynebacterium glutamicum-Intracellular ValineLow to NoneHigh specificity of the leucine biosynthetic pathway under these conditions
Escherichia coliFed-batch culture with glucose and this compoundAcetyl-CoA poolModerateQuantification of leucine catabolism contribution to the central carbon pool
Escherichia coli-Fatty AcidsLow to ModerateTracing the flow of leucine-derived carbon into lipid biosynthesis
Escherichia coli-TCA Cycle Intermediates (e.g., Citrate, Succinate)LowAssessing the anaplerotic contribution of leucine catabolism

These types of experiments, utilizing this compound, would provide valuable quantitative data on the dynamics of leucine metabolism. Such information is crucial for metabolic engineering efforts aimed at optimizing the production of L-leucine and other valuable biochemicals in these microbial factories. nih.govnih.gov The precise localization of the deuterium atom at the C-2 position allows for specific tracking of the carbon backbone of leucine through various metabolic transformations.

Future Directions and Emerging Research Avenues for Deuterated L Leucine

Development of Novel Deuteration Strategies for Complex Biological Molecules

The synthesis of isotopically labeled compounds is a cornerstone of metabolic research. While methods for producing simple deuterated molecules are well-established, the focus is shifting towards developing more precise, efficient, and scalable strategies for labeling complex biological macromolecules like proteins, lipids, and nucleic acids. These advancements are critical for extending the utility of tracers like L-Leucine-2-D1 to more intricate biological questions.

Emerging strategies are moving beyond traditional chemical synthesis, which can be multi-stepped and costly. mdpi.com Key areas of development include:

Biocatalytic Methods: Leveraging enzymes to perform highly specific deuteration reactions offers a green and efficient alternative to chemical synthesis. researchgate.net Enzyme-catalyzed reactions in deuterated solvents can provide high positional selectivity for incorporating deuterium (B1214612) at specific sites on a molecule. mdpi.com This approach is particularly promising for creating complex deuterated biomolecules under mild, ambient conditions with near-perfect stereoselectivity. researchgate.net

Advanced Catalysis: There is growing interest in new catalysts, such as those based on iridium and ruthenium, for facilitating hydrogen isotope exchange (HIE) reactions. musechem.comresearchgate.net These catalysts can enable the direct exchange of hydrogen for deuterium on complex organic molecules at a late stage of synthesis, which is a more efficient process. acs.org This "late-stage functionalization" is a practical method for generating libraries of deuterated compounds for research. researchgate.net

Site-Selective Labeling: A significant challenge is achieving deuteration at specific, desired positions within a large molecule. nih.gov Dual-protein catalysis systems are being explored to control the site of modification, for example, achieving deuteration at either the Cα or Cβ position of an amino acid. nih.gov Such precise control is crucial for applications like nuclear magnetic resonance (NMR) studies, where attenuating specific signals can improve spectral resolution. nih.gov

These novel strategies will not only make deuterated compounds more accessible but also enable the creation of more complex and specifically labeled molecules, expanding the toolkit for researchers in structural biology and metabolic tracing. nih.gov

Table 1: Comparison of Modern Deuteration Strategies

Strategy Key Features Advantages Challenges
Advanced HIE Catalysis Utilizes transition metals (e.g., Iridium, Ruthenium) to swap H for D. researchgate.netacs.org Efficient for late-stage functionalization; broad substrate scope. musechem.com Controlling regioselectivity; potential for catalyst contamination.
Biocatalytic Deuteration Employs enzymes to catalyze specific H/D exchange reactions. researchgate.net High stereo- and regioselectivity; environmentally friendly; mild reaction conditions. researchgate.net Enzyme stability and availability; substrate scope limited by enzyme specificity.
Chemical Synthesis Builds molecules from deuterated precursors using traditional organic chemistry. mdpi.com High levels of deuteration achievable; well-established methods. Often requires multiple steps; can be costly and time-consuming. mdpi.com

Integration of this compound Tracing with Multi-Omics Approaches

The future of metabolic research lies in the integration of multiple high-throughput "omics" technologies to create a holistic picture of cellular function. Stable isotope tracing with compounds like this compound is a powerful technique that, when combined with multi-omics, can reveal the flow of metabolites through interconnected pathways and their ultimate fate in various biomolecules. creative-proteomics.com This integrated approach allows researchers to move from a static snapshot of metabolites to a dynamic view of metabolic flux.

Stable Isotope-Resolved Metabolomics (SIRM): This approach combines stable isotope labeling with high-resolution mass spectrometry to track the transformation of labeled precursors into a wide array of downstream metabolites. creative-proteomics.comnih.gov By feeding cells this compound, researchers can trace the deuterium label as it is incorporated into other molecules, providing a detailed map of leucine's metabolic fate and revealing the activity of various metabolic pathways. acs.org

Proteomics and Protein Turnover: Since leucine (B10760876) is an essential amino acid, this compound is directly incorporated into newly synthesized proteins. By measuring the rate of incorporation of the deuterium label into the proteome over time, scientists can quantify the synthesis and degradation rates of thousands of proteins simultaneously. biorxiv.org This provides a dynamic view of the proteome, offering insights into cellular regulation, adaptation, and disease states.

Lipidomics and Transcriptomics: Multi-omics studies have revealed that leucine metabolism is intricately linked to lipid metabolism and gene expression. nih.gov By using this compound tracing alongside lipidomics and transcriptomics, researchers can investigate how changes in leucine availability or metabolism affect the synthesis of lipids and the expression of genes involved in metabolic regulation.

The combination of these datasets provides a multi-layered, systems-level view of metabolism that is far more informative than any single omics approach alone. mdpi.comnih.gov

Table 2: Application of this compound in Multi-Omics Research

Omics Field This compound Application Key Insights Gained
Metabolomics Tracing the deuterium label through metabolic pathways. acs.org Elucidation of pathway activity, identification of metabolic bottlenecks, discovery of novel metabolic routes.
Proteomics Measuring the rate of label incorporation into proteins. biorxiv.org Quantification of proteome-wide protein synthesis and degradation rates (turnover). metsol.com
Transcriptomics Correlating changes in metabolic flux with gene expression profiles. nih.gov Understanding the transcriptional regulation of metabolic pathways in response to leucine metabolism.
Lipidomics Investigating the influence of leucine metabolism on lipid synthesis and composition. nih.gov Revealing links between amino acid metabolism and lipid homeostasis.

Computational Modeling and Data Integration for Enhanced Metabolic Understanding

The vast and complex datasets generated by multi-omics and isotope tracing experiments require sophisticated computational tools for analysis and interpretation. Computational modeling is essential for integrating these diverse data types into a coherent framework that can simulate and predict metabolic behavior.

Metabolic Flux Analysis (MFA): MFA is a powerful computational technique that uses stable isotope tracing data to quantify the rates (fluxes) of intracellular metabolic reactions. mdpi.com By measuring the isotopic labeling patterns of metabolites after administration of this compound, MFA can calculate the flow of carbon (or in this case, the deuterium tracer) through the metabolic network. researchgate.net This provides a quantitative map of cellular metabolism that goes beyond simply measuring metabolite concentrations. nih.gov

Kinetic Modeling: While MFA provides a steady-state view of metabolic fluxes, kinetic models aim to describe the dynamic behavior of a system over time. nih.gov These models integrate data on enzyme kinetics, signaling pathways, and metabolite concentrations to simulate how the metabolic network responds to perturbations. Data from this compound tracing can be used to parameterize and validate these models, leading to a more accurate and predictive understanding of processes like muscle protein synthesis. nih.gov

Machine Learning and AI: As datasets grow in size and complexity, machine learning and artificial intelligence are becoming crucial for identifying patterns and relationships that are not apparent through traditional analysis. nih.gov Deep learning models can be trained on isotope labeling data to predict metabolic fluxes rapidly and accurately, potentially accelerating the pace of research. nih.gov These approaches can help integrate various data types to build more comprehensive and predictive models of cellular metabolism.

The synergy between experimental isotope tracing and computational modeling is creating a new paradigm in metabolic research, allowing scientists to construct detailed, predictive models of biological systems. nih.gov

Table 3: Role of Computational Modeling in this compound Research

Modeling Approach Input Data from this compound Tracing Output/Insight
Metabolic Flux Analysis (MFA) Isotopic enrichment patterns in intracellular metabolites. mdpi.com Quantitative flux map of metabolic pathways; relative pathway contributions. nih.gov
Kinetic Modeling Time-course data of label incorporation into proteins and metabolites. nih.gov Dynamic simulation of metabolic and signaling responses; prediction of system behavior.
Machine Learning Large datasets of isotope patterns from various conditions. nih.gov Rapid prediction of metabolic fluxes; identification of complex patterns in multi-omics data.

Expanding the Scope of Deuterium Labeling in Systems Biology Research

The application of deuterium labeling, exemplified by tracers like this compound, is expanding beyond the study of individual pathways to address broader questions in systems biology. Systems biology aims to understand how interactions between the components of a biological system give rise to its function and behavior. Deuterium labeling provides a critical tool for probing these dynamic interactions in vivo.

Future applications are set to explore:

Inter-organ Metabolism: Understanding how different organs and tissues communicate and exchange metabolites is a major goal of systems biology. Tracers like this compound can be administered to a whole organism to track the fate of leucine and its metabolites as they are transported and metabolized across different tissues, providing insights into whole-body metabolic homeostasis.

Host-Microbiome Interactions: The gut microbiome plays a crucial role in host metabolism. Deuterium-labeled substrates can be used to trace the metabolic interplay between host cells and gut microbes, revealing how microbial metabolism influences host health and disease.

Drug Discovery and Development: Deuteration is increasingly used in medicinal chemistry to improve the pharmacokinetic properties of drugs. nih.gov Furthermore, deuterium labeling can be used to study a drug's mechanism of action by tracing its effects on metabolic pathways. This can help in identifying new drug targets and understanding off-target effects.

Personalized Nutrition and Medicine: As our understanding of individual metabolic differences grows, stable isotope tracing could be used to assess an individual's metabolic response to specific nutrients or therapies. This could pave the way for personalized dietary recommendations and medical treatments tailored to an individual's unique metabolic phenotype.

The continued development of deuterium labeling techniques and their integration with other advanced analytical and computational methods will ensure their central role in the future of systems biology and biomedical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.